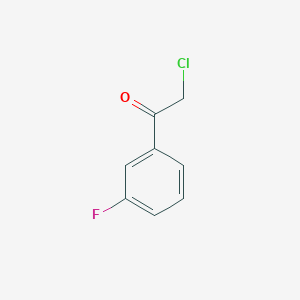

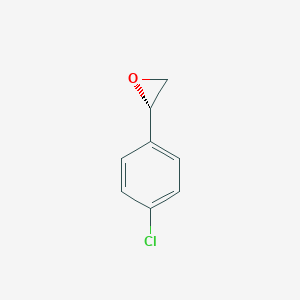

2-Chloro-1-(3-fluorophenyl)ethanone

説明

2-Chloro-1-(3-fluorophenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known as chalcones and related ketones. These compounds are characterized by the presence of an aromatic ring and a ketone functional group. They are of interest due to their potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related chalcone compounds typically involves a condensation reaction between an aldehyde and a ketone under basic conditions. For instance, the synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was achieved by reacting 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base. This reaction was performed using both conventional and sonochemical methods, with the latter proving to be significantly more efficient, reducing the reaction time from 4 hours to just 10 minutes and enhancing the crystallinity of the product .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-1-(3-fluorophenyl)ethanone has been studied using various spectroscopic techniques and computational methods. For example, the structure of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was determined using single crystal X-ray diffraction, FTIR, and NMR, complemented by density functional theory (DFT) computations. These studies provide detailed information on the geometry, electronic distribution, and vibrational properties of the molecule .

Chemical Reactions Analysis

The reactivity of such ketones can be inferred from molecular docking studies and analyses of their frontier molecular orbitals. For instance, the HOMO-LUMO analysis of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, suggests that charge transfer occurs within the molecule, indicating potential sites for nucleophilic and electrophilic attacks. Such insights are valuable for understanding the chemical behavior of these compounds in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones and related ketones can be quite diverse. For example, the fluorescence properties of 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone and its europium (III) complexes were studied, revealing strong metal-centered fluorescence, which could be of interest for materials with luminescent applications . Additionally, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined, showing a unique hydrogen-bonded network stabilized by intramolecular interactions and π-π stacking, which could influence the compound's melting point, solubility, and other physical properties .

科学的研究の応用

Enantioselective Synthesis

2-Chloro-1-(3-fluorophenyl)ethanone is potentially useful in enantioselective synthesis, as demonstrated by related compounds. For instance, the enantioselective reduction of 1-(4-fluorophenyl)ethanone to produce (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in synthesizing CCR5 chemokine receptor antagonists and antimalarial drugs, showcases how halogenated phenylethanones can be used in the synthesis of chiral molecules (ChemChemTech, 2022).

Crystal Structure Analysis

The crystal structure of similar compounds, such as 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, provides insights into molecular interactions and stability, which are crucial for designing compounds with desired physical and chemical properties (Acta Crystallographica Section E: Structure Reports Online, 2012).

Antimicrobial Activity

Compounds derived from 2-chloro-1-(3-fluorophenyl)ethanone, such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, have been synthesized and evaluated for their antimicrobial activity, indicating the potential of such derivatives in developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).

Molecular Electronics

Investigations into the molecular structure, vibrational assignments, and electronic properties of halogenated phenylethanone derivatives, including studies on hyperpolarizability and molecular orbital analysis, suggest applications in designing materials for molecular electronics and nonlinear optics (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2014).

Chemical Synthesis

Research on versatile synthetic methods using halogenated phenylethanones as starting materials or intermediates, such as the synthesis of chalcones and pyrazoline derivatives, underscores the compound's utility in organic synthesis and the development of novel chemical entities with potential therapeutic applications (Ultrasonics sonochemistry, 2011).

Safety And Hazards

The safety information for “2-Chloro-1-(3-fluorophenyl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-chloro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNMEBMWPBPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623850 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluorophenyl)ethanone | |

CAS RN |

53688-18-9 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53688-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)